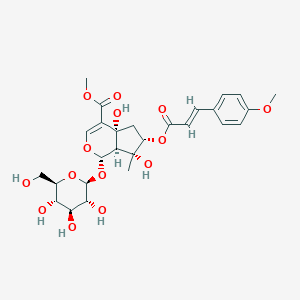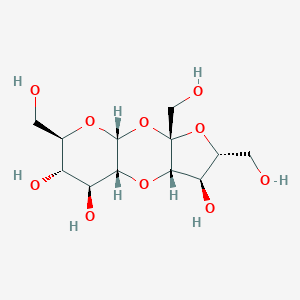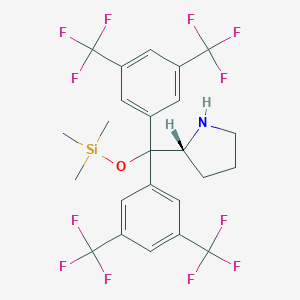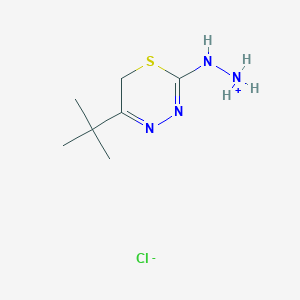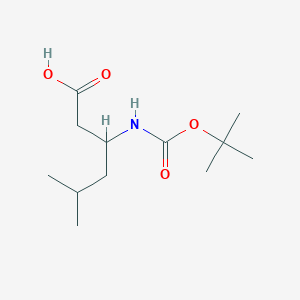
キュウリタシンIIb
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cucurbitacin IIb is a triterpene compound that is found in plants of the Cucurbitaceae family. It has been studied for its potential medicinal properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been studied for its potential use in the development of new drugs.
科学的研究の応用
抗がん活性
キュウリタシン、CuIIbを含む、は、さまざまな認識された細胞標的に作用し、癌細胞の増殖を阻害することが知られています . それらは、アポトーシスの誘導、細胞周期停止、抗転移、および抗血管新生を通じて、腫瘍細胞の増殖を阻害します . これらの化合物は、癌細胞の治療抵抗性を逆転させる可能性を調査されています .
抗炎症活性
CuIIbは、抗炎症作用を示すことがわかりました . ある研究では、マウスの腸間膜リンパ節から単離されたミトゲン活性化リンパ球におけるCuIIbの抗炎症作用を調査しました . その結果、CuIIbは、時間依存的および用量依存的な様式で、これらの活性化リンパ球の増殖を阻害したことが示されました .
鎮痛特性
キュウリタシン、CuIIbを含む、は、その鎮痛特性で重要です . それらは、痛み管理薬の開発に使用される可能性があります .
抗菌特性
作用機序
Target of Action
Cucurbitacin IIb (CuIIb) primarily targets T lymphocytes , which are key players in the adaptive immune response . It also acts as a tyrosine kinase inhibitor , which plays a crucial role in cell signaling and growth .
Mode of Action
CuIIb interacts with its targets by downregulating the phosphorylation of STAT3 , a signal transducer and activator of transcription . This interaction leads to an increase in cell apoptosis . Furthermore, CuIIb induces G2/M phase cell cycle arrest through the suppression of the EGFR/MAPK pathway .
Biochemical Pathways
CuIIb affects several biochemical pathways. The primary pathway is the JAK/STAT3 signaling pathway , which is essential for the activation, proliferation, and maintenance of cancerous cells . CuIIb also impacts the PI3K/Akt pathway , which plays a significant role in regulating cell apoptosis .
Pharmacokinetics
The pharmacokinetic properties of CuIIb, including its absorption, distribution, metabolism, and elimination (ADME), are still under investigation . It’s known that the clearance rate of cuiib can be modified in diseased mice, possibly due to the cyp450 enzyme system, which prolongs storage time and decreases clearance time .
Result of Action
The action of CuIIb results in significant molecular and cellular effects. It inhibits the growth of cancer cells, such as T24 and UM-UC-3 bladder cancer cells, by suppressing cell viability and clonogenicity . It also induces robust cell apoptosis, confirmed by immunoblotting and mitochondrial membrane potential (ΔΨm) analysis .
Action Environment
It’s known that the compound’s action can be influenced by the health status of the organism, as seen in the slower clearance rate of cuiib in diseased mice compared to healthy ones .
生化学分析
Biochemical Properties
Cucurbitacin IIb plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Cucurbitacin IIb acts as a tyrosine kinase inhibitor, which is essential in regulating cell signaling pathways . It also interacts with the STAT3 pathway, leading to the induction of apoptosis and cell cycle arrest . Additionally, Cucurbitacin IIb modulates the PI3K/Akt pathway, contributing to its anticancer activity .
Cellular Effects
Cucurbitacin IIb exerts significant effects on various cell types and cellular processes. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells . In bladder cancer cells, Cucurbitacin IIb causes cell cycle arrest in the G2/M phase and promotes apoptosis through the mitochondrial apoptotic pathway . Furthermore, Cucurbitacin IIb influences cell signaling pathways, such as the EGFR/MAPK pathway, and affects gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Cucurbitacin IIb involves several key interactions. It binds to and inhibits tyrosine kinases, leading to the suppression of the EGFR/MAPK pathway . Cucurbitacin IIb also activates the caspase cascade, resulting in apoptosis via the STAT3 pathway . Additionally, it modulates the PI3K/Akt pathway, contributing to its anticancer effects . These interactions highlight the compound’s ability to regulate cell growth, survival, and apoptosis at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cucurbitacin IIb change over time. The compound exhibits stability and maintains its biological activity over extended periods . Studies have shown that Cucurbitacin IIb can induce long-term effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis
Dosage Effects in Animal Models
The effects of Cucurbitacin IIb vary with different dosages in animal models. At lower doses, Cucurbitacin IIb exhibits significant anticancer activity without causing adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic potential of Cucurbitacin IIb while minimizing its toxicity.
Metabolic Pathways
Cucurbitacin IIb is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and biotransformation . The compound also affects metabolic flux and metabolite levels, contributing to its overall biological activity
Transport and Distribution
Cucurbitacin IIb is transported and distributed within cells and tissues through various mechanisms. It exhibits a high volume of distribution and accumulates in multiple organs . The compound interacts with transporters and binding proteins, facilitating its cellular uptake and distribution . Understanding the transport and distribution of Cucurbitacin IIb is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of Cucurbitacin IIb plays a vital role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its apoptotic effects . Cucurbitacin IIb may also undergo post-translational modifications that direct it to specific compartments or organelles
特性
| { "Design of the Synthesis Pathway": "The synthesis of Cucurbitacin IIb can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Methyl 2-(4-methoxyphenyl)acetate", "Methyl 2-(4-hydroxyphenyl)acetate", "Methyl 2-(4-methylbenzoyl)acetate", "Ethyl 2-(4-methoxyphenyl)acetate", "Ethyl 2-(4-hydroxyphenyl)acetate", "Ethyl 2-(4-methylbenzoyl)acetate", "Methanesulfonic acid", "Sodium hydroxide", "Sodium borohydride", "Sodium methoxide", "Hydrogen peroxide", "Palladium on carbon", "Acetic anhydride", "Pyridine", "Triethylamine", "Bromine", "Methanol", "Diethyl ether", "Chloroform", "Acetonitrile", "Water" ], "Reaction": [ "Step 1: Methyl 2-(4-methoxyphenyl)acetate is converted to methyl 2-(4-hydroxyphenyl)acetate by treatment with methanesulfonic acid and sodium hydroxide.", "Step 2: Methyl 2-(4-hydroxyphenyl)acetate is reduced to methyl 2-(4-methylbenzoyl)acetate using sodium borohydride.", "Step 3: Ethyl 2-(4-methoxyphenyl)acetate is converted to ethyl 2-(4-hydroxyphenyl)acetate using sodium methoxide.", "Step 4: Ethyl 2-(4-hydroxyphenyl)acetate is oxidized to ethyl 2-(4-methylbenzoyl)acetate using hydrogen peroxide and palladium on carbon.", "Step 5: Methyl 2-(4-methylbenzoyl)acetate and ethyl 2-(4-methylbenzoyl)acetate are reacted with acetic anhydride and pyridine to form the corresponding diacetyl derivatives.", "Step 6: The diacetyl derivatives are treated with triethylamine and bromine to form the corresponding dibromo compounds.", "Step 7: The dibromo compounds are cyclized in methanol to form the desired Cucurbitacin IIb product.", "Step 8: The product is purified using a combination of diethyl ether, chloroform, acetonitrile, and water." ] } | |
| 50298-90-3 | |
分子式 |
C30H48O7 |
分子量 |
520.7 g/mol |
IUPAC名 |
(2S,3S,8S,9R,10R,13R,14S,16R)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C30H48O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,17-20,23-24,31-32,35-37H,10-15H2,1-8H3/t17-,18+,19-,20+,23?,24-,27+,28-,29+,30+/m1/s1 |
InChIキー |
VVBWBGOEAVGFTN-BLGDFNBKSA-N |
異性体SMILES |
C[C@@]12C[C@H](C([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O)C)C)[C@](C)(C(=O)CCC(C)(C)O)O)O |
SMILES |
CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)CCC(C)(C)O)O)O)C)C)C)O)O)C |
正規SMILES |
CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)CCC(C)(C)O)O)O)C)C)C)O)O)C |
同義語 |
23,24-dihydrocucurbitacin F hemslecin B |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


